(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
Description
(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride, commonly known as pirlindole or pyrazidole, is a tetracyclic carbazole derivative with established antidepressant activity. It functions as a reversible, selective inhibitor of monoamine oxidase A (MAO-A), distinguishing it from non-selective or irreversible MAO inhibitors like pargyline . Its pharmacological profile includes antagonism of reserpine-induced depression, potentiation of central catecholamine effects, and inhibition of neuronal noradrenaline reuptake . Clinically, it is prescribed for depressive disorders due to its favorable safety profile and minimal anticholinergic side effects .
Properties
IUPAC Name |
(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOOCLGAAEVIF-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932627 | |
| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145511-51-9 | |
| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145511519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride (CAS No. 145511-51-9) is a member of the pyrazino-carbazole class of compounds. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H19ClN2
- Molecular Weight: 262.78 g/mol
- Chemical Structure: The compound features a unique bicyclic structure that contributes to its biological properties.
Anticancer Properties
Research has indicated that compounds related to the pyrazino-carbazole family exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. One study demonstrated that derivatives of pyrazino-carbazoles could effectively inhibit angiogenesis, a critical process in tumor development and metastasis .
The mechanisms through which (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride exerts its effects include:
- Inhibition of DNA Repair Mechanisms: Similar compounds have been shown to inhibit PARP-1 activity, which is involved in DNA damage repair. This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents .
- Antioxidant Activity: Some studies suggest that pyrazino-carbazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cancer cells .
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Tumor Growth Inhibition : In a study involving human cancer cell lines, (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride was found to reduce cell viability significantly compared to control groups. The IC50 values indicated potent activity against several cancer types.
- Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics. Results indicated enhanced efficacy when used alongside agents like temozolomide due to its ability to sensitize tumor cells to DNA damage .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Carbazole-Based Analogs
Structural Analogs in Pharmaceutical Chemistry
a) 4-(4-Methylphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole (IIa) and 4-(4-Methoxyphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole (IIb)
- Structural Features : These compounds share the pyrido-carbazole backbone but differ in substituents (methylphenyl vs. methoxyphenyl) and saturation (tetrahydro vs. hexahydro in pirlindole) .
b) 5,6-Dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole
Comparison with Carbazole Derivatives in Materials Science
Indolo[3,2,1-jk]carbazole-Based Polymers (e.g., PICA)
- Applications : Used as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) due to high thermal stability and tunable HOMO levels (−5.81 eV) .
- Structural Modifications : Introduction of diphenylamine and hexyl groups in PICA enhances solubility and crosslinking, diverging from pirlindole’s pharmacological design .
Thienopyrrolo[3,2,1-jk]carbazoles
- Modifications : Incorporation of thiophene instead of indole shifts absorption/emission spectra (λem ≈ 375–410 nm) and reduces HOMO-LUMO gaps compared to indolo-carbazoles .
- Relevance : Demonstrates how heteroatom substitution alters electronic properties, a strategy applicable to optimizing drug solubility or bioavailability .
Azaindolo[3,2,1-jk]carbazoles
Key Data Tables
Table 1: Structural and Functional Comparison of Carbazole Derivatives
| Compound | Core Structure | Key Substituents | Primary Application | Selectivity/Activity |
|---|---|---|---|---|
| Pirlindole | Hexahydro-pyrazino-carbazole | 8-methyl, hydrochloride salt | Antidepressant | Reversible MAO-A inhibitor |
| Pargyline | Benzylamine derivative | Propargyl group | MAO inhibitor (non-selective) | Irreversible MAO-A/B inhibition |
| IIa/IIb | Tetrahydro-pyrido-carbazole | 4-methylphenyl/4-methoxyphenyl | Structural studies | Undocumented |
| PICA Polymer | Indolo-carbazole | Diphenylamine, hexyl groups | OLED HTL | HOMO: −5.0 to −5.6 eV |
| Thienopyrrolo-carbazole | Thiophene-fused carbazole | Sulfur heteroatom | Optoelectronics | λem = 375–410 nm |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
Preparation Methods
Structural Overview and Key Properties
The compound belongs to the pyrazino-carbazole family, characterized by a fused tetracyclic framework comprising a pyrazine ring and a partially hydrogenated carbazole system. Its molecular formula is $$ \text{C}{15}\text{H}{19}\text{ClN}_2 $$, with a molecular weight of 262.78 g/mol. The stereochemistry at the 3a position is critical, as the (S)-enantiomer exhibits distinct biological activity.
Synthetic Pathways and Methodologies
Cyclization of Bromoethyl-Tetrahydrocarbazolone Precursors
A foundational method, described in U.S. Patent 4,258,043 , involves the cyclization of 6-methyl-9-(2-bromoethyl)-1,2,3,4-tetrahydrocarbazol-1-one under ammonolysis conditions.
Procedure:
- Ammonolysis : Heating the bromoethyl precursor with liquid ammonia at 80°C for 20 hours in a sealed reactor induces intramolecular cyclization.
- Workup : The crude product is suspended in ethyl acetate and water, alkalized with sodium hydroxide, and extracted.
- Salt Formation : Treating the free base with anhydrous HCl gas yields the hydrochloride salt, which is recrystallized from ethyl acetate/ethanol (1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 86% (for analogous compounds) |
| Melting Point | 274–276°C |
| Purity | Confirmed via elemental analysis |
This method emphasizes scalability but requires high-pressure equipment due to the use of liquid ammonia.
Fischer Indole Synthesis and Enamine Cyclization
An alternative route, adapted from PMC3767200 , employs a domino sequence combining Fischer indole synthesis and enamine formation:
Steps:
- Hydrazone Formation : Cyclohexanedione reacts with p-methoxyaniline under acidic conditions to form a hydrazone intermediate.
- Fischer Indole Cyclization : Heating the hydrazone in methanol induces cyclization to generate a tetrahydrocarbazolone skeleton.
- Enamine Formation : Treatment with a primary amine (e.g., ethylenediamine) facilitates pyrazine ring closure via intramolecular nucleophilic attack.
Advantages :
Stereochemical Resolution
The (S)-enantiomer is obtained via chiral resolution using tartaric acid derivatives or enantioselective synthesis. Evitachem’s protocol highlights:
- Asymmetric Catalysis : Employing a chiral palladium catalyst during cyclization to enforce stereochemical control.
- Crystallization : Diastereomeric salt formation with (R)-mandelic acid isolates the desired enantiomer.
Critical Parameters :
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Ammonolysis | 86 | 98 | Moderate | High |
| Fischer Indole | 72 | 95 | High | Moderate |
| Asymmetric Catalysis | 68 | 99+ | Excellent | Low |
Key Findings :
- The ammonolysis route is optimal for industrial-scale production but lacks enantioselectivity.
- Fischer indole synthesis offers greater flexibility for structural analogs.
- Asymmetric methods are preferred for high-purity enantiomers but require costly catalysts.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation during cyclization generates dimethylated impurities, mitigated by:
Enantiomeric Enrichment
- Kinetic Resolution : Using Pseudomonas cepacia lipase to hydrolyze undesired (R)-enantiomers.
- Chromatography : Preparative HPLC with Chiralpak AD-H columns achieves >99% ee.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
